molecular formula C11H5F3N2O2 B2673645 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 372977-36-1

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2673645
CAS No.: 372977-36-1
M. Wt: 254.168
InChI Key: HKJBZVGQPULVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group and the furan ring in its structure imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step reactions. One common method includes the following steps:

    Knoevenagel Condensation: This reaction involves the condensation of furfural with a suitable nitrile compound in the presence of a base to form an intermediate.

    Michael Addition: The intermediate undergoes a Michael addition with a trifluoromethylated compound.

    Cyclization: The final step involves cyclization to form the nicotinonitrile ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 6-(2-Furyl)-2-oxo-4-(trifluoromethyl)nicotinonitrile.

    Reduction: Formation of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . The trifluoromethyl group enhances its binding affinity to these targets, leading to increased efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the furan ring and the trifluoromethyl group, which impart distinct chemical and biological properties

Properties

IUPAC Name

6-(furan-2-yl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJBZVGQPULVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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